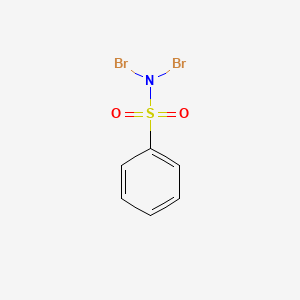

N,N-dibromobenzenesulfonamide

Vue d'ensemble

Description

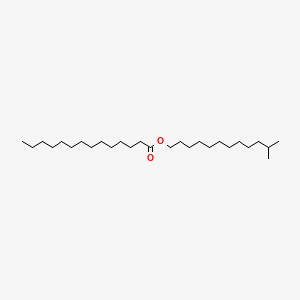

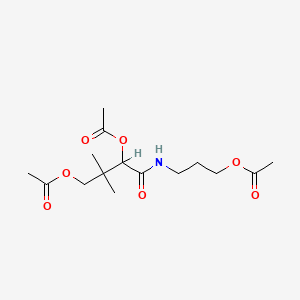

N,N-dibromobenzenesulfonamide, also known as Dibromamine B or N,N-Dibromobenzenesulfonimide, is a chemical compound with the molecular formula C6H5Br2NO2S and a molecular weight of 314.98 . It is used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

The synthesis of this compound has been investigated in several studies. For instance, it has been used in the addition to internal acyclic olefins, resulting in β-bromosulfonamides . The reaction has been applied to pairs of cis-trans olefins and has been found to proceed in a stereoselective fashion . To account for this observed selectivity, an ionic mechanism has been proposed .Molecular Structure Analysis

The molecular structure of this compound has been determined by X-ray structure analysis . The nitrogen atoms in this compound have a sp3 hybridization, and the N—Br distance is somewhat longer (1.88 A) compared to other similar compounds .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For example, it has been used in the addition to internal olefins, resulting in β-bromosulfonamides . This reaction has been applied to pairs of cis-trans olefins and has been found to proceed in a stereoselective fashion .Physical And Chemical Properties Analysis

This compound has a melting point of 115 °C (decomposition) and a predicted boiling point of 351.5±25.0 °C . Its density is predicted to be 2.123±0.06 g/cm3 .Applications De Recherche Scientifique

Bromination of Carbanionic Substrates

- Research by Tajbakhsh et al. (2004): N,N-Dibromobenzenesulfonamide has been used effectively for brominating β-diketones and β-ketoesters without needing any bases. This reagent can be recovered and reused multiple times, making it a sustainable choice in organic synthesis (Tajbakhsh et al., 2004).

Reactions with Dihydropyran

- Study by Takemura et al. (1968): This research explored the reaction of this compound with dihydropyran, leading to the formation of several stereoisomers. Such reactions are significant for understanding the chemical behavior and potential applications of this compound (Takemura et al., 1968).

Electrophilic Bromine Source

- Crouch et al. (2013): The compound serves as a source of electrophilic bromine and as an oxidizing agent. It is also highlighted for its solubility in common organic solvents and specific physical properties (Crouch et al., 2013).

Synthesis of Benzonitriles

- Anbarasan et al. (2011): N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a derivative of this compound, has been used in the electrophilic cyanation of aryl and heteroaryl bromides. This method proves its utility in the synthesis of benzonitriles, demonstrating its versatility in organic synthesis (Anbarasan et al., 2011).

Synthesis of N-Sulfonylaziridines

- Foglia et al. (1970): The addition of this compound to internal acyclic olefins was investigated, leading to the formation of β-bromosulfonamides and their subsequent cyclization to N-sulfonylaziridines. This demonstrates its utility in the synthesis of complex organic molecules (Foglia et al., 1970).

Mécanisme D'action

While the specific mechanism of action for N,N-dibromobenzenesulfonamide is not explicitly mentioned in the search results, it’s known that the haloamines, a class to which this compound belongs, can behave as halogenating or oxidizing agents, depending on the pH of the medium and nature of the reductants .

Safety and Hazards

N,N-dibromobenzenesulfonamide is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Propriétés

IUPAC Name |

N,N-dibromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVPURYEWXIAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461038 | |

| Record name | N,N-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

938-05-6 | |

| Record name | N,N-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

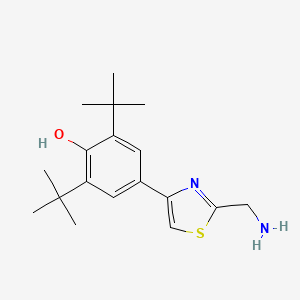

![(4S,6S)-N-ethyl-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-amine](/img/structure/B1609695.png)

![2-[1-(3-Fluorophenyl)ethoxy]-6-(1-piperazinyl)pyrazine](/img/structure/B1609703.png)